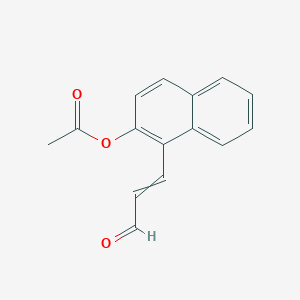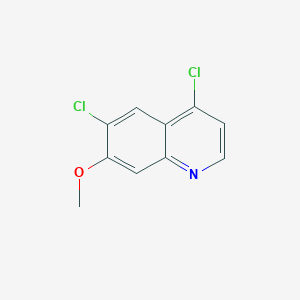![molecular formula C9H20NO3P B11716765 bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)
bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate typically involves the reaction of aziridine with a phosphonate precursor under controlled conditions. One common method includes the use of dialkyl phosphite and an aziridine derivative in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like distillation or recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is used as a building block for the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in biology as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the exploration of new bioactive compounds with potential therapeutic properties.
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new pharmaceuticals.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of biological effects.
Comparison with Similar Compounds
- Bis(propan-2-yl) [(2S,3S)-2-hydroxy-3-nitrobutan-2-yl]phosphonate
- Tetraisopropyl methylenediphosphonate
- Bis(propan-2-yl) [(1R,2R)-2-phenylaziridin-1-yl]phosphonate
Comparison: Compared to similar compounds, bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate is unique due to its specific aziridine ring structure and the presence of the phosphonate group
Properties
Molecular Formula |
C9H20NO3P |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2R)-1-di(propan-2-yloxy)phosphoryl-2-methylaziridine |
InChI |
InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3/t9-,10?/m1/s1 |
InChI Key |
MALAZZMAEHYRBE-YHMJZVADSA-N |
Isomeric SMILES |
C[C@@H]1CN1P(=O)(OC(C)C)OC(C)C |
Canonical SMILES |
CC1CN1P(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)








![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)



